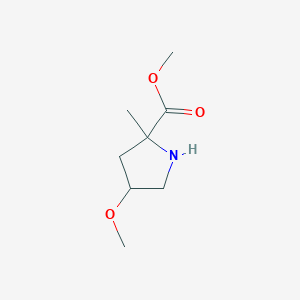

Methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate

Description

Methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate is a pyrrolidine-based ester featuring a methoxy group at the 4-position and a methyl group at the 2-position. Pyrrolidine derivatives are critical in medicinal chemistry due to their conformational rigidity and versatility as chiral building blocks.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(7(10)12-3)4-6(11-2)5-9-8/h6,9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQNIMCOHKYHAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate typically involves the reaction of 4-methoxy-2-methylpyrrolidine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structurally related pyrrolidine carboxylates and their distinguishing features:

Substituent Effects on Properties

- Methoxy vs. Phenoxy Groups: The methoxy group in the target compound likely improves solubility in polar solvents compared to the phenoxy group in , which introduces lipophilicity due to its aromatic ring.

- Functional Group Diversity : Carboxylic acid derivatives (e.g., ) exhibit higher polarity and hydrogen-bonding capacity, whereas ester derivatives (e.g., ) are more lipophilic and hydrolytically stable.

Physicochemical and Pharmacological Properties

Physicochemical Properties

Pharmacological Potential

- Bioactive Intermediates : Pyrrolidine carboxylates are frequently used in drug discovery for their ability to mimic peptide bonds and enhance bioavailability .

- Targeted Applications : Analogs with sulfonyl () or hydroxymethyl () groups show promise in kinase inhibition or prodrug design, suggesting similar pathways for the target compound.

Biological Activity

Methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is categorized as a pyrrolidine derivative. Its molecular formula is , and it features a methoxy group that may influence its biological interactions. Understanding its chemical structure is crucial for elucidating its mechanism of action.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may contribute to its therapeutic effects.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cellular functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis or cell cycle arrest.

- Neuroprotective Effects : There is evidence to suggest that it may protect neuronal cells from oxidative stress, which is beneficial in neurodegenerative conditions.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Reference | Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Study 1 | Anticancer | A549 (lung cancer) | 15 | Apoptosis induction |

| Study 2 | Neuroprotection | SH-SY5Y (neurons) | 20 | Oxidative stress reduction |

| Study 3 | Enzyme inhibition | Various | 10 | Competitive inhibition |

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of this compound, researchers treated A549 lung cancer cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspase-3 and PARP.

Case Study 2: Neuroprotective Role

Another study focused on the neuroprotective effects of the compound on SH-SY5Y neuronal cells subjected to oxidative stress. Treatment with this compound resulted in significant reductions in reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls. The IC50 for neuroprotection was determined to be around 20 µM.

Q & A

Q. What synthetic routes are recommended for Methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate?

A multi-step synthesis approach can be adapted from protocols involving pyrrolidine carboxylate derivatives. For example, a related compound was synthesized using (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride and substituted aldehydes in a sequence involving condensation, cyclization, and functionalization steps . Key considerations include optimizing reaction conditions (e.g., temperature, catalyst) and protecting group strategies to preserve stereochemistry.

Q. Which analytical techniques are most reliable for characterizing this compound?

High-resolution techniques such as - and -NMR are essential for structural confirmation. X-ray crystallography (using programs like SHELXL) is recommended for resolving stereochemistry, as demonstrated in studies of structurally similar pyrrolidine derivatives . Purity should be verified via HPLC (>97% by HPLC), with mass spectrometry (HRMS) for molecular weight confirmation .

Q. What safety protocols are critical when handling this compound?

Refer to Safety Data Sheets (SDS) for hazard mitigation. Use fume hoods, protective gloves, and goggles due to potential irritant properties. Long-term storage should avoid moisture and light to prevent degradation .

Advanced Research Questions

Q. How can density-functional theory (DFT) improve understanding of this compound’s electronic properties?

DFT calculations (e.g., B3LYP functional) can predict thermochemical behavior, ionization potentials, and electron distribution. Studies show that incorporating exact-exchange terms in DFT models enhances accuracy for systems with steric or electronic complexity, such as pyrrolidine derivatives . Validate computational results with experimental spectroscopic data (e.g., IR, UV-Vis) to resolve discrepancies.

Q. What strategies address contradictions between theoretical and experimental spectroscopic data?

Systematic validation is required:

Q. How can reaction conditions be optimized for asymmetric synthesis of this compound?

Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to enhance enantioselectivity. Monitor reaction progress via in-situ techniques (e.g., FTIR) to identify intermediates. For example, studies on related dihydropyridine derivatives achieved high enantiomeric excess (ee) by controlling temperature and solvent polarity .

Q. What methodologies resolve challenges in isolating stereoisomers of this compound?

Use chiral stationary-phase chromatography (e.g., HPLC with amylose-based columns) for isomer separation. Alternatively, design crystallization protocols leveraging hydrogen-bonding or π-π interactions, as seen in hexahydroquinoline derivatives . Confirm stereochemical assignments via NOESY NMR or X-ray diffraction .

Methodological Notes

- Synthetic Design : Prioritize step economy and atom efficiency. For example, telescoping steps (e.g., in-situ protection-deprotection) reduces purification needs .

- Data Validation : Cross-reference computational predictions (DFT, molecular dynamics) with experimental crystallography to resolve ambiguities in conformation .

- Safety Compliance : Regularly update SDS and disposal protocols, adhering to federal and institutional regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.